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Compound of Interest

Compound Name: GSK837149A

Cat. No.: B607865 Get Quote

Technical Support Center: GSK837149A
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers using GSK837149A, a selective inhibitor of human fatty acid synthase

(FAS).

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK837149A?

GSK837149A is a selective and reversible inhibitor of human fatty acid synthase (FAS).[1][2] It

specifically targets the β-ketoacyl reductase (KR) activity of the FAS enzyme.[1][2] The

inhibition constant (Ki) is approximately 30 nM.[1][2] The compound likely binds to the enzyme-

ketoacyl-ACP complex.[1]

Q2: What are the common causes of nonspecific binding in assays?

Nonspecific binding in biochemical assays can arise from several factors:

Hydrophobic Interactions: Compounds can nonspecifically bind to plastic surfaces of assay

plates or to hydrophobic regions of proteins other than the intended target.

Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces

on the plate or with non-target proteins.[3]
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High Compound Concentration: Using excessively high concentrations of the test compound

can lead to off-target effects and nonspecific binding.

Assay Buffer Composition: The pH, salt concentration, and absence of detergents can

influence nonspecific interactions.[4]

Protein Aggregation: Both the target protein and the inhibitor can aggregate, leading to

spurious results.

Q3: How can I differentiate between specific inhibition of FAS and nonspecific binding of

GSK837149A?

Distinguishing between specific and nonspecific inhibition is crucial for accurate data

interpretation. Here are a few strategies:

Varying Target Concentration: True inhibitors should show a dependence on the enzyme

concentration, whereas nonspecific binders may not.

Inclusion of a Control Protein: A structurally unrelated protein that is known not to interact

with the compound can be included in the assay. Binding to this control protein would

indicate nonspecific interactions.

Use of Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton

X-100, can disrupt nonspecific hydrophobic interactions. A significant change in inhibitory

activity in the presence of a detergent may suggest that nonspecific binding was contributing

to the observed effect.

Time Dependence: Investigate whether the inhibition is time-dependent, which can

sometimes be a characteristic of nonspecific inhibitors that denature the target enzyme.

Troubleshooting Guide for Nonspecific Binding
Issue: High background signal or inconsistent results in my FAS inhibition assay with

GSK837149A.

High background and variability can often be attributed to nonspecific binding of the compound

to either the assay plate or other proteins in the system.
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Caption: A general experimental workflow for an enzyme inhibition assay, incorporating steps to

mitigate nonspecific binding.
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Solution Category Specific Action

Recommended

Concentration/Para

meters

Rationale

Assay Plate

Treatment

Pre-coat plates with a

blocking agent.

0.1% - 1% Bovine

Serum Albumin (BSA)

or Casein in assay

buffer.

Saturates nonspecific

binding sites on the

plastic surface of the

microplate.[5][6]

Buffer Optimization

Add a non-ionic

detergent to the assay

buffer.

0.01% - 0.05%

Tween-20 or Triton X-

100.

Reduces nonspecific

hydrophobic

interactions of the

compound.[4][6]

Increase the salt

concentration of the

buffer.

50 mM - 150 mM

NaCl.

Shields electrostatic

interactions that can

lead to nonspecific

binding.[4]

Adjust the pH of the

buffer.

Maintain pH within the

optimal range for FAS

activity (typically pH

6.5-7.5).

Drastic changes in pH

can alter the charge of

both the protein and

the compound,

potentially increasing

nonspecific binding.[4]

Assay Protocol

Increase the number

and rigor of wash

steps.

3-5 washes between

steps.

Removes unbound

compound and other

reagents that may

contribute to

background signal.[6]

Reduce the

concentration of

GSK837149A.

Test a wider range of

concentrations,

focusing on the

expected Ki of 30 nM.

High concentrations

are more likely to

cause off-target and

nonspecific effects.
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Include a control

protein.

Use a protein of

similar size and pI to

FAS that is not

expected to interact

with GSK837149A.

Helps to identify

compound binding

that is not specific to

the intended target.
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Caption: A step-by-step decision tree for troubleshooting nonspecific binding in assays

involving GSK837149A.

Experimental Protocols
Protocol: Fatty Acid Synthase (FAS) Activity Assay
This protocol is a general guideline for measuring FAS activity and can be adapted to test the

inhibitory effect of GSK837149A. The assay monitors the oxidation of NADPH at 340 nm.[7]

Materials:

Purified human Fatty Acid Synthase (FAS)

GSK837149A

NADPH

Acetyl-CoA

Malonyl-CoA

Assay Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT

96-well UV-transparent microplate

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare Reagents:

Prepare a 10X stock solution of NADPH, Acetyl-CoA, and Malonyl-CoA in the assay buffer.

Prepare a stock solution of GSK837149A in DMSO. Further dilute in assay buffer to

desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

Assay Setup:
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Add 150 µL of assay buffer to each well.

Add 10 µL of GSK837149A dilution or vehicle control (assay buffer with DMSO) to the

appropriate wells.

Add 10 µL of purified FAS enzyme to each well (except for the no-enzyme control wells).

Mix gently and pre-incubate for 15 minutes at 37°C.

Initiate Reaction:

Add 20 µL of a pre-mixed solution of Acetyl-CoA and NADPH.

Add 10 µL of Malonyl-CoA to start the reaction.

Measurement:

Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-30 minutes

at 37°C.

Data Analysis:

Calculate the rate of NADPH oxidation (decrease in A340) for each well.

Plot the percent inhibition versus the concentration of GSK837149A to determine the IC50

value.

Fatty Acid Synthase Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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